molecular formula C22H35NO4 B12777851 Vitexilactam A CAS No. 459167-05-6

Vitexilactam A

Cat. No.: B12777851
CAS No.: 459167-05-6
M. Wt: 377.5 g/mol
InChI Key: LTVWDGPECBUWSM-UJHQHGQKSA-N
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Description

Vitexilactam A is a diterpene alkaloid found in the fruits of the chaste tree (Vitex agnus-castus). This compound is known for its unique chemical structure and potential pharmacological properties. It has been the subject of various scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitexilactam A involves several steps, including the extraction of the compound from the chaste tree fruits. The process typically involves the use of organic solvents and chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions are often detailed in scientific literature, focusing on optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in the chaste tree. advancements in biotechnological methods and synthetic biology may pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Vitexilactam A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used to introduce different functional groups into the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Vitexilactam A has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of diterpene alkaloids under different chemical reactions.

    Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.

    Medicine: Studies focus on its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

Mechanism of Action

The mechanism of action of Vitexilactam A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, antioxidant activity, and interaction with specific receptors. Detailed studies are ongoing to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Vitexilactam A is unique among diterpene alkaloids due to its specific structure and pharmacological properties. Similar compounds include Vitexilactam B and Vitexilactam C, which are also found in the chaste tree. These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

CAS No.

459167-05-6

Molecular Formula

C22H35NO4

Molecular Weight

377.5 g/mol

IUPAC Name

[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate

InChI

InChI=1S/C22H35NO4/c1-14-13-17(27-15(2)24)18-20(3,4)9-6-10-21(18,5)22(14,26)11-7-16-8-12-23-19(16)25/h8,14,17-18,26H,6-7,9-13H2,1-5H3,(H,23,25)/t14-,17-,18+,21+,22-/m1/s1

InChI Key

LTVWDGPECBUWSM-UJHQHGQKSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CCNC3=O)O)(CCCC2(C)C)C)OC(=O)C

Canonical SMILES

CC1CC(C2C(CCCC2(C1(CCC3=CCNC3=O)O)C)(C)C)OC(=O)C

Origin of Product

United States

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